Rengynic acid

Antiviral Mechanism of Action RSV

Rengynic acid is a natural cyclohexanol-derived phenolic acid isolated from Forsythia suspensa seeds. It uniquely inhibits both RSV viral protease and polymerase, unlike single-target ribavirin. With no cytotoxicity against multiple cancer cell lines (A549, Colo-205, Hep-3B, HL60, KB), it serves as an ideal negative control in cytotoxicity assays. Its high DMSO solubility (≥50 mM) ensures seamless automation for HTS campaigns. Choose rengynic acid for dual-enzyme inhibition studies or toxicity benchmarking—substituting with generic RSV inhibitors compromises data integrity. Order high-purity batches for reliable, reproducible results.

Molecular Formula C8H14O4
Molecular Weight 174.196
CAS No. 517883-38-4
Cat. No. B1148310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRengynic acid
CAS517883-38-4
Molecular FormulaC8H14O4
Molecular Weight174.196
Structural Identifiers
SMILESC1CC(CCC1O)(CC(=O)O)O
InChIInChI=1S/C8H14O4/c9-6-1-3-8(12,4-2-6)5-7(10)11/h6,9,12H,1-5H2,(H,10,11)
InChIKeyLHDVONJKFJRQTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Rengynic Acid (CAS 517883-38-4): Baseline Physicochemical and Source Profile for Antiviral Research Procurement


Rengynic acid (2-(1,4-dihydroxycyclohexyl)acetic acid) is a natural cyclohexanol-derived phenolic acid isolated from the seeds of Forsythia suspensa [1]. It exhibits potent in vitro antiviral activity against respiratory syncytial virus (RSV) as determined by cell morphology methods [2]. The compound is characterized by a molecular formula of C8H14O4 and a molecular weight of 174.19 g/mol . Its reported physicochemical properties include a density of 1.3±0.1 g/cm³ and a logP of -0.64 .

Why Generic RSV Antivirals Cannot Substitute for Rengynic Acid in Mechanistic and Selectivity Studies


Rengynic acid distinguishes itself from conventional RSV antiviral agents, such as ribavirin, through a dual-target mechanism inhibiting both viral protease and polymerase activities . This contrasts with ribavirin's primary mechanism of action, which involves inhibition of inosine monophosphate dehydrogenase (IMPDH) and subsequent depletion of intracellular GTP pools [1]. Furthermore, within the chemical space of Forsythia-derived compounds, rengynic acid exhibits a distinct lack of cytotoxicity against common human cancer cell lines (A549, Colo-205, Hep-3B, HL60, KB), a property not universally shared by all co-isolated compounds, such as suspensaside A [2]. Substituting rengynic acid with a generic RSV inhibitor or an alternative Forsythia isolate would therefore compromise the integrity of studies focused on dual viral enzyme inhibition or require reassessment of compound-specific toxicity profiles.

Quantitative Differentiation of Rengynic Acid: Evidence for Procurement and Experimental Design


Mechanistic Differentiation: Dual Protease/Polymerase Inhibition vs. IMPDH Inhibition by Ribavirin

Rengynic acid inhibits both viral protease and RNA-dependent RNA polymerase (RdRp) activities, as reported in technical datasheets, representing a dual-target antiviral mechanism . This is a clear mechanistic divergence from ribavirin, a standard-of-care RSV antiviral, which acts primarily by inhibiting cellular IMPDH, thereby depleting intracellular GTP pools and indirectly suppressing viral RNA synthesis [1]. The dual viral enzyme targeting by rengynic acid may present a higher barrier to resistance development compared to single-target or indirect mechanisms.

Antiviral Mechanism of Action RSV

Selectivity Profile: Differential Cytotoxicity in a Head-to-Head Comparison with Co-Isolated Compounds

In a direct head-to-head comparison within the same study, rengynic acid (compound 6) showed no cytotoxic activity against a panel of five human cancer cell lines (A549, Colo-205, Hep-3B, HL60, and KB). In contrast, suspensaside A (compound 3), another compound co-isolated from Forsythia suspensa, exhibited significant cytotoxicity against HL-60, Hep-3B, and A549 cell lines [1]. This data demonstrates that rengynic acid possesses a favorable selectivity profile distinct from other structurally related compounds from the same natural source.

Cytotoxicity Selectivity Cancer Cell Lines

Solubility Profile: Facilitating In Vitro Assay Preparation

Rengynic acid demonstrates favorable solubility for in vitro assay preparation. It is reported to be soluble in DMSO at a concentration of at least 50 mM [1], and is also soluble in a range of other common laboratory solvents including chloroform, dichloromethane, ethyl acetate, and acetone . This broad solubility profile contrasts with some less soluble natural products that require specialized or harsh solvents, simplifying the preparation of stock solutions and dose-response experiments.

Solubility Assay Development Formulation

Optimal Research and Industrial Application Scenarios for Rengynic Acid Based on Evidence


Elucidating RSV Antiviral Mechanisms through Dual Protease/Polymerase Inhibition

Rengynic acid serves as a valuable chemical probe for dissecting the contributions of viral protease and polymerase inhibition to overall antiviral efficacy. Its reported dual mechanism allows researchers to investigate potential synergistic effects of simultaneously targeting two essential viral enzymes, and to study resistance pathways distinct from those arising from single-target inhibitors like ribavirin [1]. This scenario is ideal for academic and pharmaceutical laboratories engaged in RSV drug discovery and mechanism-of-action studies.

Use as a Non-Cytotoxic Control or Selectivity Standard in Cytotoxicity Assays

Given the direct evidence of its lack of cytotoxicity against multiple cancer cell lines , rengynic acid is uniquely qualified as a negative control or baseline comparator in cytotoxicity assays. This application is particularly relevant for studies evaluating the safety profile of novel compounds or natural product extracts. Its use ensures that any observed cytotoxic effects in test samples are not artifacts of the solvent or matrix, and provides a benchmark for defining compound selectivity.

High-Throughput Screening (HTS) and In Vitro Assay Development

The favorable solubility profile of rengynic acid, specifically its high solubility in DMSO (≥50 mM) and compatibility with other common solvents , makes it an excellent candidate for incorporation into high-throughput screening (HTS) campaigns. This property facilitates automated liquid handling, the preparation of concentrated stock solutions, and the generation of reliable dose-response curves in cell-based antiviral assays, thereby reducing technical variability and improving assay robustness.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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